molecular formula C15H15N3O2 B11967403 N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine CAS No. 19197-31-0

N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine

Cat. No.: B11967403
CAS No.: 19197-31-0
M. Wt: 269.30 g/mol
InChI Key: AEPMBZVOGQXDDD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine: is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrophenyl group, an imino group, and a dimethylamino group attached to a toluene backbone. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine typically involves the following steps:

    Nitration of P-toluidine: P-toluidine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitro-P-toluidine.

    Formation of the Imino Group: The 3-nitro-P-toluidine is then reacted with formaldehyde and dimethylamine to form the imino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups are oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, and solvents like acetone or water.

Major Products Formed

    Reduction: Formation of N,N-Dimethyl-alpha-(3-aminophenylimino)-P-toluidine.

    Substitution: Formation of various substituted imino compounds.

    Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

N,N-Dimethyl-alpha-(3-nitrophenylimino)-P-toluidine can be compared with other similar compounds such as:

    N,N-Dimethyl-alpha-(4-nitrophenylimino)-P-toluidine: Similar structure but with the nitro group in the para position.

    N,N-Dimethyl-alpha-(3-aminophenylimino)-P-toluidine: Similar structure but with an amino group instead of a nitro group.

    N,N-Dimethyl-alpha-(3-nitrophenylimino)-benzene: Similar structure but with a benzene ring instead of a toluene backbone.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

19197-31-0

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C15H15N3O2/c1-17(2)14-8-6-12(7-9-14)11-16-13-4-3-5-15(10-13)18(19)20/h3-11H,1-2H3

InChI Key

AEPMBZVOGQXDDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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